Tantalum tetraethoxide dimethylaminoethoxide is a metalorganic compound with the molecular formula and a molecular weight of approximately 449.32 g/mol. It is primarily known for its use in the deposition of tantalum pentoxide films, which are essential in various electronic applications, particularly in capacitors and dielectric materials. The compound appears as a colorless to amber liquid and is sensitive to air and moisture, necessitating careful handling.
This compound is classified as a tantalum alkoxide, specifically a tantalum ethoxide derivative. It is synthesized from tantalum pentachloride or tantalum metal through various chemical methods, including salt metathesis and electrochemical approaches. The compound is registered under the CAS number 172901-22-3 and has been utilized in research and industrial applications due to its unique properties.
The synthesis often requires an inert atmosphere to prevent hydrolysis and oxidation. The purity of the final product is typically assessed using nuclear magnetic resonance spectroscopy, ensuring that it conforms to the expected structure.
Tantalum tetraethoxide dimethylaminoethoxide features a central tantalum atom coordinated by four ethoxy groups and one dimethylaminoethanol group. The structural representation can be simplified as follows:
where DMAE represents dimethylaminoethanol.
Tantalum tetraethoxide dimethylaminoethoxide undergoes various reactions, particularly in the formation of tantalum pentoxide films through thermal decomposition or chemical vapor deposition processes:
The reactions are typically conducted under controlled temperatures and pressures to optimize film quality and uniformity. Techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) are employed to analyze the resulting films' properties.
The mechanism by which tantalum tetraethoxide dimethylaminoethoxide acts primarily involves its decomposition into tantalum pentoxide when subjected to heat or oxidative conditions. This process releases volatile byproducts such as diethyl ether, carbon dioxide, and water vapor, which are critical for forming high-quality oxide layers on substrates.
Tantalum tetraethoxide dimethylaminoethoxide is primarily utilized in scientific research and industrial applications:
This compound's unique properties make it valuable in developing next-generation electronic devices, particularly those requiring high-performance dielectric materials.
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